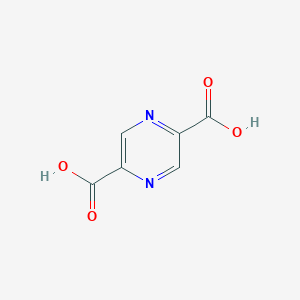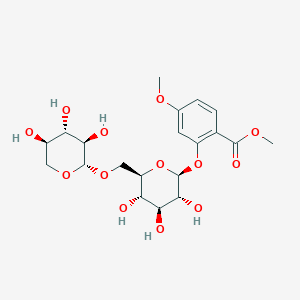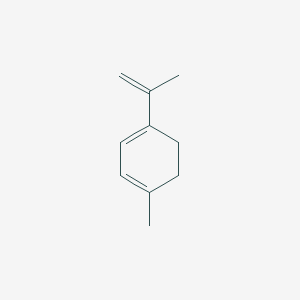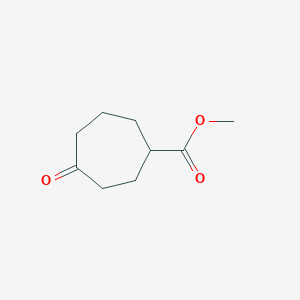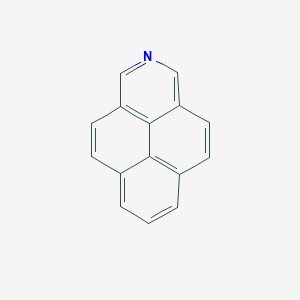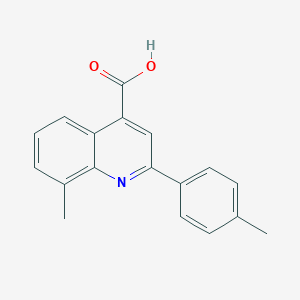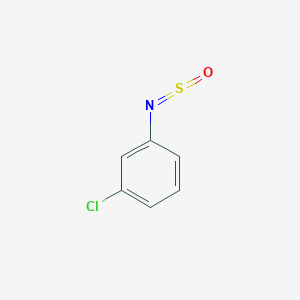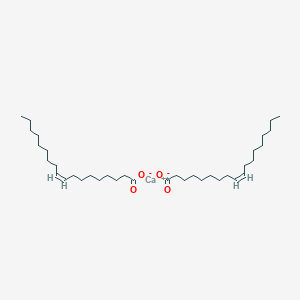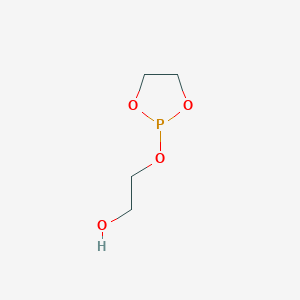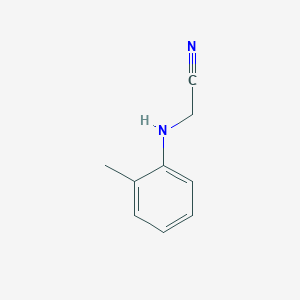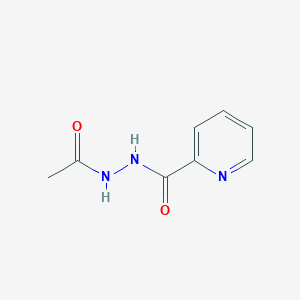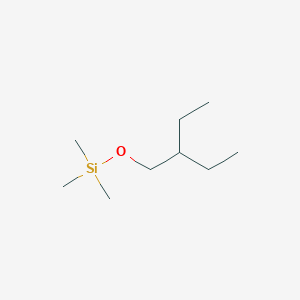
(2-Ethylbutoxy)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylbutoxy)(trimethyl)silane, also known as ETBOTS, is a silane coupling agent that has been widely used in various fields of scientific research. It is a colorless and transparent liquid with a molecular weight of 248.47 g/mol. ETBOTS is characterized by its ability to bond organic and inorganic materials, making it an essential component in many applications.
Mechanism Of Action
The mechanism of action of (2-Ethylbutoxy)(trimethyl)silane is based on its ability to form covalent bonds with both organic and inorganic materials. (2-Ethylbutoxy)(trimethyl)silane contains a silane group that can react with hydroxyl groups on the surface of materials, forming a stable chemical bond. This bond improves the adhesion between different materials and enhances the mechanical properties of polymers.
Biochemical And Physiological Effects
(2-Ethylbutoxy)(trimethyl)silane is not intended for use in drug formulations or medical devices. Therefore, there is limited information available on its biochemical and physiological effects. However, studies have shown that (2-Ethylbutoxy)(trimethyl)silane is not toxic to cells and has no significant impact on cell viability.
Advantages And Limitations For Lab Experiments
(2-Ethylbutoxy)(trimethyl)silane has several advantages for lab experiments. It is easy to handle and has a long shelf life. It can be easily dissolved in organic solvents and does not require any special equipment for its synthesis. However, (2-Ethylbutoxy)(trimethyl)silane has some limitations. It is sensitive to moisture and should be stored in a dry environment. It also has a relatively low boiling point, which can make it difficult to work with in high-temperature experiments.
Future Directions
There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research. One potential application is in the development of new biomaterials. (2-Ethylbutoxy)(trimethyl)silane can be used as a surface modifier to improve the compatibility between biological and synthetic materials, which can lead to the development of new medical devices and drug delivery systems. Another potential application is in the field of nanotechnology. (2-Ethylbutoxy)(trimethyl)silane can be used as a cross-linking agent to enhance the mechanical properties of nanomaterials, which can lead to the development of new materials with unique properties.
Conclusion
(2-Ethylbutoxy)(trimethyl)silane is a silane coupling agent that has been widely used in various fields of scientific research. Its ability to bond organic and inorganic materials makes it an essential component in many applications. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple, and it has several advantages for lab experiments. Although there is limited information available on its biochemical and physiological effects, studies have shown that it is not toxic to cells. There are several future directions for the use of (2-Ethylbutoxy)(trimethyl)silane in scientific research, including the development of new biomaterials and nanomaterials.
Synthesis Methods
(2-Ethylbutoxy)(trimethyl)silane can be synthesized through the reaction of 2-ethylhexanol and trimethylchlorosilane in the presence of a catalyst. The reaction takes place at room temperature and yields (2-Ethylbutoxy)(trimethyl)silane as the main product. The synthesis method of (2-Ethylbutoxy)(trimethyl)silane is relatively simple and can be easily scaled up for industrial production.
Scientific Research Applications
(2-Ethylbutoxy)(trimethyl)silane has been widely used in various fields of scientific research, including materials science, polymer chemistry, and biotechnology. In materials science, (2-Ethylbutoxy)(trimethyl)silane is used as a coupling agent to improve the adhesion between different materials. In polymer chemistry, (2-Ethylbutoxy)(trimethyl)silane is used as a cross-linking agent to enhance the mechanical properties of polymers. In biotechnology, (2-Ethylbutoxy)(trimethyl)silane is used as a surface modifier to improve the compatibility between biological materials and synthetic materials.
properties
CAS RN |
17888-61-8 |
|---|---|
Product Name |
(2-Ethylbutoxy)(trimethyl)silane |
Molecular Formula |
C9H22OSi |
Molecular Weight |
174.36 g/mol |
IUPAC Name |
2-ethylbutoxy(trimethyl)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-9(7-2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
VNBANJWOJZUFPL-UHFFFAOYSA-N |
SMILES |
CCC(CC)CO[Si](C)(C)C |
Canonical SMILES |
CCC(CC)CO[Si](C)(C)C |
synonyms |
(2-Ethylbutoxy)(trimethyl)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




